molecular formula C9H16O2 B13200024 {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol

{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol

Cat. No.: B13200024
M. Wt: 156.22 g/mol
InChI Key: NOFLPTMOGHFTGE-UHFFFAOYSA-N
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Description

{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a chemical compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a five-membered ring containing an oxygen atom. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol typically involves the cyclization of appropriate precursors. One known method starts with the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile, followed by cyclization to form the spirocyclic structure . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained without significant by-products.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple steps, including the preparation of intermediates and their subsequent cyclization to form the final product .

Chemical Reactions Analysis

Types of Reactions

{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohol derivatives .

Scientific Research Applications

{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(2,2-dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanol

InChI

InChI=1S/C9H16O2/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7,10H,3-6H2,1-2H3

InChI Key

NOFLPTMOGHFTGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC12CC(OC2)CO)C

Origin of Product

United States

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